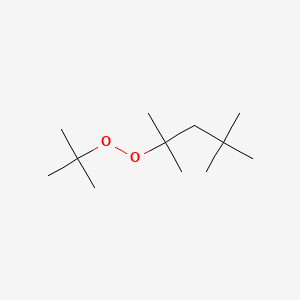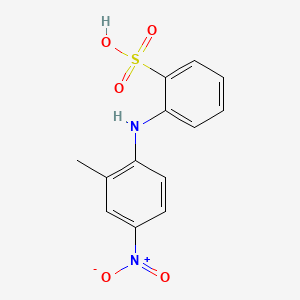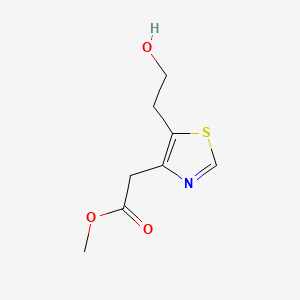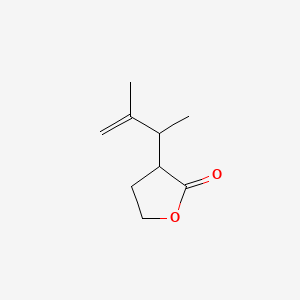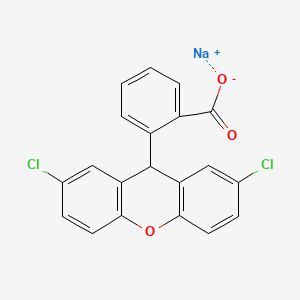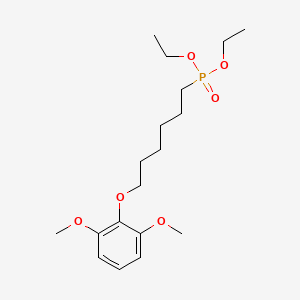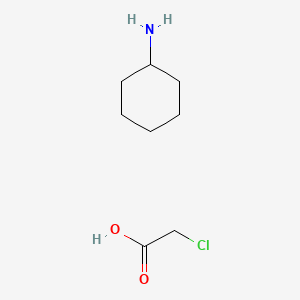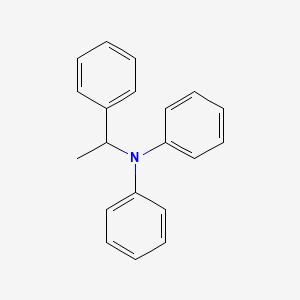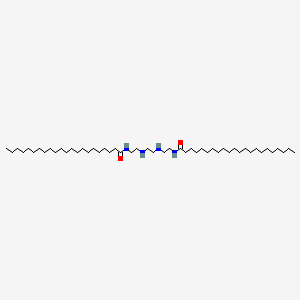
O-Palmitoylpullulan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Palmitoylpullulan is a chemically modified polysaccharide derived from pullulan, a natural polymer produced by the fungus Aureobasidium pullulans Pullulan itself is a linear homopolysaccharide composed of maltotriose units linked by α-1,6-glycosidic bondsThis modification imparts hydrophobic properties to the otherwise hydrophilic pullulan, enhancing its utility in various applications, particularly in drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Palmitoylpullulan typically involves the esterification of pullulan with palmitoyl chloride. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or pyridine, which acts as both a solvent and a catalyst. The reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The final product is purified through precipitation, filtration, and drying processes to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
O-Palmitoylpullulan undergoes several types of chemical reactions, including:
Esterification: The primary reaction used in its synthesis.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, reverting the compound to its original pullulan form.
Oxidation and Reduction: These reactions can modify the functional groups on the pullulan backbone, further altering its properties.
Common Reagents and Conditions
Esterification: Palmitoyl chloride, DMSO or pyridine, 50-60°C.
Hydrolysis: Acidic or basic solutions, room temperature to elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: Pullulan and palmitic acid.
Oxidation: Oxidized derivatives of pullulan.
Reduction: Reduced derivatives of pullulan.
Applications De Recherche Scientifique
O-Palmitoylpullulan has a wide range of applications in scientific research:
Drug Delivery: Used as a coating material for liposomes to enhance drug delivery to specific organs.
Biomedical Engineering: Employed in the development of microspheres for controlled drug release.
Tissue Engineering: Utilized in the creation of scaffolds for tissue regeneration due to its ability to form hydrogels and its biocompatibility.
Cosmetics: Incorporated into cosmetic formulations for its film-forming and moisture-retention properties.
Mécanisme D'action
The mechanism of action of O-Palmitoylpullulan primarily involves its ability to form stable complexes with other molecules. The palmitoyl groups provide hydrophobic interactions, while the pullulan backbone offers hydrophilic interactions. This dual functionality allows this compound to act as an effective carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The compound can also interact with cell membranes, facilitating targeted drug delivery and improving therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Palmitoylamylopectin: Another polysaccharide modified with palmitoyl groups, used similarly in drug delivery systems.
Pullulan Acetate: A derivative of pullulan modified with acetate groups, used in controlled drug release applications.
Uniqueness
O-Palmitoylpullulan stands out due to its unique combination of hydrophilic and hydrophobic properties, making it highly versatile for various applications. Its ability to form stable complexes with both hydrophilic and hydrophobic molecules sets it apart from other polysaccharide derivatives .
Propriétés
Numéro CAS |
53572-58-0 |
|---|---|
Formule moléculaire |
C40H72O22 |
Poids moléculaire |
905.0 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C40H72O22/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(43)55-19-23-36(62-39-32(51)27(46)25(44)20(16-41)58-39)30(49)34(53)38(60-23)56-18-22-26(45)28(47)33(52)40(59-22)61-35-21(17-42)57-37(54)31(50)29(35)48/h20-23,25-42,44-54H,2-19H2,1H3/t20-,21-,22-,23-,25-,26-,27+,28+,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-/m1/s1 |
Clé InChI |
CRBPUTPGJMOLKF-XKAQZKNMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


